molecular formula C20H17N5O6 B15011775 (4E)-5-(morpholin-4-yl)-4-(4-nitrobenzylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-(morpholin-4-yl)-4-(4-nitrobenzylidene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15011775
M. Wt: 423.4 g/mol
InChI Key: QAUOOBCNHYUQTM-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-3-(MORPHOLIN-4-YL)-1-(4-NITROPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with a unique structure that includes morpholine, nitrophenyl, and pyrazolone groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-3-(MORPHOLIN-4-YL)-1-(4-NITROPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolone core, followed by the introduction of the nitrophenyl and morpholine groups through condensation and substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(MORPHOLIN-4-YL)-1-(4-NITROPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be oxidized under specific conditions, leading to the formation of nitro derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl groups can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-3-(MORPHOLIN-4-YL)-1-(4-NITROPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, (4E)-3-(MORPHOLIN-4-YL)-1-(4-NITROPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs with improved efficacy and safety profiles.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its structural versatility allows for the creation of polymers, coatings, and other materials with specific characteristics tailored to various applications.

Mechanism of Action

The mechanism of action of (4E)-3-(MORPHOLIN-4-YL)-1-(4-NITROPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets. The nitrophenyl groups may participate in electron transfer reactions, while the morpholine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-3-(MORPHOLIN-4-YL)-1-(4-NITROPHENYL)-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its combination of morpholine, nitrophenyl, and pyrazolone groups. This unique structure allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H17N5O6

Molecular Weight

423.4 g/mol

IUPAC Name

(4E)-5-morpholin-4-yl-2-(4-nitrophenyl)-4-[(4-nitrophenyl)methylidene]pyrazol-3-one

InChI

InChI=1S/C20H17N5O6/c26-20-18(13-14-1-3-16(4-2-14)24(27)28)19(22-9-11-31-12-10-22)21-23(20)15-5-7-17(8-6-15)25(29)30/h1-8,13H,9-12H2/b18-13+

InChI Key

QAUOOBCNHYUQTM-QGOAFFKASA-N

Isomeric SMILES

C1COCCN1C\2=NN(C(=O)/C2=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=NN(C(=O)C2=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.